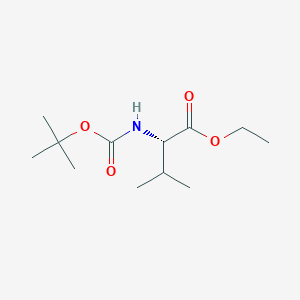
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with an L-prolyl group and a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can be achieved through classical peptide synthesis methods. This involves the protection of the amino group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by peptide bond formation using carbodiimide-promoted reactions . Another method involves the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, could be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions, particularly in the context of proline-rich peptides.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The L-prolyl group may facilitate binding to proline-specific enzymes, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Prolylproline: A dipeptide derived from L-proline, used in similar contexts for studying enzyme interactions.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of derivatives of beta amino acids.
Uniqueness
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C10H16F2N2O |
|---|---|
分子量 |
218.24 g/mol |
IUPAC名 |
[3-(difluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2/t7?,8-/m0/s1 |
InChIキー |
PRDGRJMOZSRLLS-MQWKRIRWSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)C(F)F |
正規SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




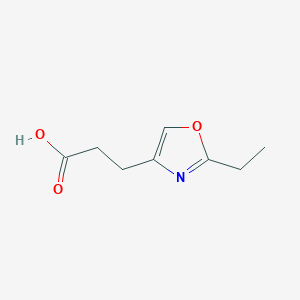

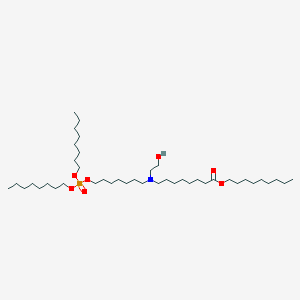
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
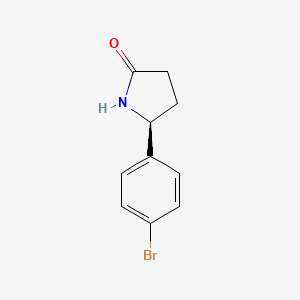
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)


![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)
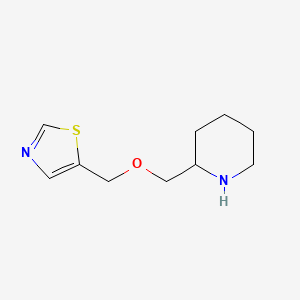
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
